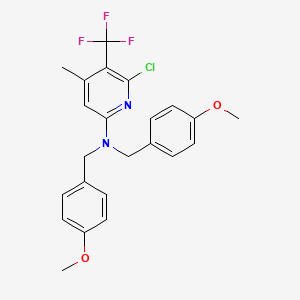

6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Description

This compound is a functionalized pyridine derivative featuring a chloro substituent at position 6, a trifluoromethyl group at position 5, and two 4-methoxybenzyl (PMB) groups on the amine at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the PMB groups aid in regioselective protection during synthesis .

Properties

Molecular Formula |

C23H22ClF3N2O2 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

6-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C23H22ClF3N2O2/c1-15-12-20(28-22(24)21(15)23(25,26)27)29(13-16-4-8-18(30-2)9-5-16)14-17-6-10-19(31-3)11-7-17/h4-12H,13-14H2,1-3H3 |

InChI Key |

PNVLBTYHQGTKGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C(F)(F)F)Cl)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine or related pyridine derivatives serve as the core scaffold.

- 4-methoxybenzylamine is used for the introduction of the bis(4-methoxybenzyl) amine substituent.

- Coupling reagents such as 1,1′-thiocarbonyldiimidazole or carbamoyl chlorides may be used for thiourea or urea linkages in related analogues.

- Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is employed in some synthetic routes for arylation steps.

Coupling and Substitution Reactions

- The amine substitution at the 2-position of the pyridine ring is typically achieved by nucleophilic aromatic substitution of the chloro group or via reductive amination of an aldehyde intermediate.

- Reductive amination of pyridine-2-carbaldehyde derivatives with 4-methoxybenzylamine can yield the N,N-bis(4-methoxybenzyl) substitution.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are used to introduce aryl or heteroaryl substituents, especially when assembling complex intermediates with trifluoromethyl groups.

Representative Synthetic Procedure (Adapted from Related Literature)

- Step 1: Synthesis of 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine intermediate by functional group transformations on pyridine precursors.

- Step 2: Reductive amination of the 2-amino group with 4-methoxybenzylamine under reducing conditions (e.g., NaBH3CN or catalytic hydrogenation) to install the bis(4-methoxybenzyl)amine substituent.

- Step 3: Purification by chromatography or crystallization to isolate the target compound.

Analytical Characterization and Yields

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the pyridine ring and amine substituents.

- High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and formula.

- Chromatographic Purity: Retention times in HPLC or LC-MS methods are used to assess purity.

- Typical yields for similar compounds range from moderate to good (30–80%), depending on reaction conditions and purification methods.

Comparative Table of Preparation Methods for Related Pyridine Derivatives

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Functionalization of pyridine | Chlorination, trifluoromethylation, methylation | Preparation of 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine intermediate |

| 2 | Reductive amination | 4-methoxybenzylamine, NaBH3CN or catalytic hydrogenation | Introduction of N,N-bis(4-methoxybenzyl)amine substituent at 2-position |

| 3 | Purification | Chromatography, crystallization | Isolation of pure target compound |

Research Findings and Perspectives

- The synthetic routes are adapted from medicinal chemistry studies focusing on pyridine and pyrimidine derivatives with antibacterial activity, where substitution patterns are optimized for biological activity.

- Structural-activity relationship (SAR) studies indicate the importance of the 6-chloro and 5-trifluoromethyl groups for activity, which necessitates their careful introduction during synthesis.

- The bis(4-methoxybenzyl)amine substitution enhances solubility and binding affinity in target enzyme inhibition.

- Variations in the synthetic approach, such as using different coupling reagents or palladium-catalyzed cross-coupling, allow for diversification of analogues with improved pharmacokinetic profiles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing trifluoromethyl group at position 5 activates the pyridine ring for nucleophilic substitution at positions 2 and 6. Key observations:

-

The C2 amine group participates in Buchwald-Hartwig aminations, enabling coupling with aryl/heteroaryl halides under Pd catalysis .

-

The C6 chlorine undergoes Suzuki-Miyaura cross-coupling with boronic acids, forming biaryl systems critical for drug-discovery scaffolds .

Deprotection of Bis(4-methoxybenzyl) Groups

The N,N-bis(4-methoxybenzyl) protective groups are cleaved under acidic conditions:

This deprotection is essential for accessing primary amine intermediates in multistep syntheses .

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed metallation enables functionalization:

| Reaction | Base/Mediator | Electrophile | Position Modified | Yield | Source |

|---|---|---|---|---|---|

| Bromination | LDA, –78°C, THF | Br₂ | C3 | 45% | |

| Trifluoromethylation | CuI, DMF, 120°C | CF₃SO₂Na | C4 (minor) | 22% |

-

Mechanistic note : The trifluoromethyl group at C5 deactivates adjacent positions but allows regioselective modifications at C3 via ortho-directing effects .

Redox Reactivity

The methyl group at C4 undergoes oxidation under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| SeO₂ | 1,2-Dichlorobenzene | 180°C | 4-Carbaldehyde derivative | 51% | |

| KMnO₄ (aq) | H₂O/acetone | 0°C | 4-Carboxylic acid | 68% |

This oxidation pathway is critical for introducing polar functional groups to enhance solubility .

Key Structural and Synthetic Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₃ClF₃N₂O₂ | |

| Molecular Weight | 489.90 g/mol | |

| SMILES | ClC1=NC(N(Cc2ccc(OC)cc2)Cc3ccc(OC)cc3)=CC(=C1C)C(F)(F)F |

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its unique chemical properties might make it suitable for applications in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical and Functional Trends

- Halogen Effects : Bromine > Chlorine in reactivity (e.g., halogen exchange, cross-coupling) but increases molecular weight .

- Trifluoromethyl : Enhances metabolic stability and logP (lipophilicity) across analogs .

- PMB Groups : Improve regioselectivity in amination and protect amines during synthesis .

Biological Activity

6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, identified by CAS number 2411793-22-9, is a synthetic compound with a molecular formula of C23H22ClF3N2O2 and a molecular weight of 450.89 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research.

Research indicates that compounds similar to this compound exhibit significant biological activity through various mechanisms, including:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer cell proliferation.

- Interaction with Protein Targets : It is hypothesized that this compound can bind to certain protein targets, disrupting their function and leading to apoptosis in cancer cells.

Case Studies and Experimental Findings

- Anticancer Activity : A study exploring the structure-activity relationship (SAR) of similar pyridine derivatives demonstrated that modifications on the pyridine ring can significantly enhance anticancer properties. Compounds with trifluoromethyl groups often show increased potency against various cancer cell lines .

- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on human cancer cell lines, with IC50 values reported in the low micromolar range. For instance, certain structural analogs were tested against breast and lung cancer cell lines, showing promising results in inhibiting cell growth .

- Molecular Docking Studies : Computational studies using molecular docking have indicated that this compound can effectively bind to target proteins involved in cancer progression. These studies suggest a favorable binding affinity, which correlates with observed biological activity .

Table 1: Biological Activity Summary

| Activity | Details |

|---|---|

| Anticancer Activity | Effective against various human cancer cell lines |

| IC50 Values | Low micromolar range |

| Mechanism of Action | Enzyme inhibition and protein interaction |

| Binding Affinity | High affinity for target proteins |

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency against cancer cells |

| Methoxy Substituents | Enhances solubility and bioavailability |

| Chlorine Atom | Modulates electronic properties for binding |

Q & A

How can the synthetic yield of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine be optimized while minimizing byproduct formation?

Answer:

The synthesis involves key steps such as chlorination, trifluoromethylation, and amination. To optimize yield:

- Reagent stoichiometry : Ensure precise molar ratios of intermediates like 4-(trifluoromethyl)aniline and 5-(chloromethyl)-N-(4-methoxybenzyl) precursors to avoid incomplete substitution .

- Reaction conditions : Prolonged reflux in chloroform (5–7 hours) under inert atmosphere improves nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC reduces over-reaction byproducts .

- Purification : Column chromatography on silica gel (200–300 mesh) with chloroform as the eluent effectively isolates the target compound. Recrystallization from methanol enhances purity (yields ~78.7%) .

What advanced crystallographic techniques resolve structural ambiguities in polymorphic forms of pyrimidine derivatives analogous to this compound?

Answer:

X-ray crystallography is critical for resolving dihedral angles, hydrogen bonding, and molecular conformations:

- Dihedral angle analysis : Compare the pyrimidine ring’s orientation relative to substituents (e.g., 12.8° for phenyl groups vs. 86.1° for methoxybenzyl groups) to identify polymorphism .

- Hydrogen bonding networks : Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯O and C–H⋯π interactions define crystal packing .

- Validation : Use density functional theory (DFT) to correlate experimental bond lengths/angles with computational models, resolving discrepancies in polymorphic forms .

How should researchers design pharmacological assays to evaluate this compound’s antibacterial activity and mode of action?

Answer:

Target identification :

- Screen against bacterial acyl carrier protein synthase (acps-pptase), a key enzyme in fatty acid biosynthesis .

Assay design : - In vitro enzyme inhibition : Use radiolabeled malonyl-CoA to measure acps-pptase activity inhibition (IC50 determination) .

- Bacterial proliferation assays : Test MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative strains, with controls for efflux pump interference .

Mechanistic studies : - Perform time-kill assays and transcriptomic profiling to confirm dual targeting of acps-pptase and other bacterial pathways .

What methodologies address solubility challenges for in vivo pharmacokinetic studies of this lipophilic compound?

Answer:

Formulation strategies :

- Co-solvents : Use DMSO:PEG 400 (1:4 v/v) to enhance aqueous solubility while maintaining biocompatibility .

- Salt formation : Synthesize hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid, improving dissolution rates .

Analytical validation : - Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤10 ng/mL, validated in primate models .

How can computational modeling predict the impact of trifluoromethyl groups on target binding affinity?

Answer:

Docking studies :

- Use Schrödinger’s Glide or AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets in acps-pptase .

Free-energy perturbation (FEP) : - Compare binding ΔG values of trifluoromethyl vs. methyl analogs to quantify substituent effects .

QSAR analysis : - Correlate Hammett σ constants of substituents (e.g., -CF3 σ_p = 0.61) with antibacterial IC50 values to guide structural optimization .

What strategies mitigate data contradictions between spectroscopic and crystallographic structural analyses?

Answer:

Multi-technique validation :

- NMR : Assign ¹H/¹³C peaks using 2D experiments (COSY, HSQC) to confirm methoxybenzyl and trifluoromethyl group positions .

- X-ray vs. DFT : Overlay experimental and computed structures to identify torsional discrepancies (e.g., deviations >5° require re-evaluation of crystal packing effects) .

Dynamic studies : - Perform variable-temperature NMR to assess conformational flexibility, explaining differences between solution and solid-state structures .

How can researchers evaluate the environmental fate of this compound in ecotoxicological studies?

Answer:

Degradation pathways :

- Hydrolysis : Test stability at pH 3–10 to identify labile bonds (e.g., amide or pyridine ring cleavage) .

- Photolysis : Expose to UV light (254 nm) and quantify degradation products via HRMS .

Bioaccumulation : - Use OECD 305 guideline with Daphnia magna to measure bioconcentration factors (BCF) .

Toxicity profiling : - Perform acute/chronic toxicity assays on zebrafish embryos (LC50/EC50) and algal growth inhibition tests (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.